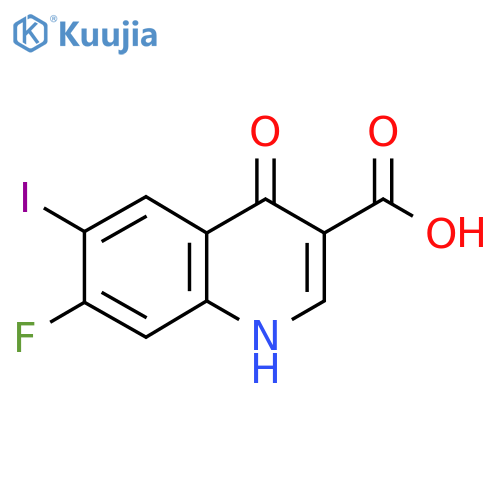

Cas no 1171927-61-9 (7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid)

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid

-

- インチ: 1S/C10H5FINO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)

- InChIKey: AFCNUYYYMLXAFG-UHFFFAOYSA-N

- ほほえんだ: IC1C(=CC2=C(C=1)C(C(C(=O)O)=CN2)=O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 371

- トポロジー分子極性表面積: 66.4

- 疎水性パラメータ計算基準値(XlogP): 2.6

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC110073-250mg |

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid |

1171927-61-9 | 250mg |

£218.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597008-250mg |

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid |

1171927-61-9 | 98% | 250mg |

¥2090.00 | 2024-08-09 |

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid 関連文献

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acidに関する追加情報

7-Fluoro-4-Hydroxy-6-Iodoquinoline-3-Carboxylic Acid: A Comprehensive Overview

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a highly specialized organic compound with the CAS number 1171927-61-9. This compound belongs to the class of quinoline derivatives, which are known for their unique chemical properties and wide-ranging applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine, hydroxyl, and iodine substituents on the quinoline ring imparts distinctive electronic and steric characteristics, making it a valuable molecule for research and development.

The synthesis of 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves a series of intricate chemical reactions, including nucleophilic substitutions, oxidations, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis and continuous flow reactors to optimize the production process, ensuring scalability for industrial applications.

One of the most promising applications of 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid lies in its potential as a building block for drug discovery. Quinoline derivatives are well-documented for their pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Studies have shown that this compound exhibits selective inhibition against certain enzymes involved in disease pathways, making it a candidate for lead optimization in drug development programs.

In addition to its pharmacological applications, 7-fluoro-4-hydroxy-6-iQuinoline derivatives have gained attention in materials science due to their electronic properties. The fluorine and iodine substituents enhance the molecule's ability to act as a charge transport material in organic electronics. Recent research has focused on incorporating this compound into organic photovoltaic devices (OPVs) and light-emitting diodes (OLEDs), where it demonstrates improved charge mobility and stability under operational conditions.

The structural uniqueness of 7-fluoro-4-hydroxy-6-iQuinoline derivatives also makes them valuable tools in chemical biology studies. Researchers have utilized this compound as a probe to investigate protein-ligand interactions and enzyme kinetics. Its ability to bind selectively to certain biomolecules has opened new avenues for studying complex biological systems at the molecular level.

From an environmental perspective, the ecological impact of 7-fluoro-quinoline derivatives has been a subject of recent investigations. Studies have assessed its biodegradability under various environmental conditions and its potential toxicity to aquatic organisms. These findings are crucial for ensuring the safe handling and disposal of this compound during industrial processes.

In conclusion, 7-fluoro-quinoline derivatives, particularly 7-fluoro-quinoline carboxylic acids, represent a class of compounds with immense potential across multiple disciplines. Ongoing research continues to uncover new applications and improve synthetic methods, positioning this compound as a key player in future scientific advancements.

1171927-61-9 (7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid) 関連製品

- 5468-23-5(Diethyl acetoxymalonate)

- 1807073-80-8(Methyl 4-cyano-2-(difluoromethyl)-5-hydroxypyridine-3-acetate)

- 2549056-71-3(2-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine-3-carbonitrile)

- 1255784-16-7(3-(3-Chlorophenyl)thieno3,2-dpyrimidine-2,4(1H,3H)-dione)

- 2034546-42-2(N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)

- 1521858-98-9(2-chloro-5-fluoropyridine-3-carbothioamide)

- 54090-36-7(2-propoxybenzoyl chloride)

- 1806864-87-8(2-(Difluoromethyl)-5-iodo-4-methylpyridine-3-methanol)

- 92-05-7(1,1'-biphenyl-3,4-diol)

- 2219379-22-1(1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid)